molecular formula C19H20N2O4 B2465137 phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 922932-60-3

phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2465137
CAS No.: 922932-60-3
M. Wt: 340.379
InChI Key: LRMUPEWOPLKJJB-UHFFFAOYSA-N
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Description

Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group, a methoxy group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin. This leads to a reduction in thrombin generation and consequently, a decrease in platelet aggregation . This action disrupts the coagulation cascade, preventing the formation of blood clots.

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of Apixaban in animal models . The compound has been shown to improve antithrombotic activity without excessive increases in bleeding times .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with 3-(2-oxopiperidin-1-yl)phenylamine under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Formation of phenyl N-[4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate.

    Reduction: Formation of phenyl N-[4-methoxy-3-(2-hydroxypiperidin-1-yl)phenyl]carbamate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of thromboembolic diseases due to its structural similarity to known anticoagulants.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:

    Apixaban: A known anticoagulant with a similar structure, but with different substituents on the phenyl and piperidinyl rings.

    Rivaroxaban: Another anticoagulant with a different core structure but similar pharmacological activity.

    Edoxaban: Similar to apixaban and rivaroxaban, but with unique pharmacokinetic properties.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-11-10-14(13-16(17)21-12-6-5-9-18(21)22)20-19(23)25-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUPEWOPLKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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